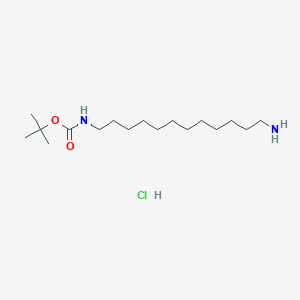

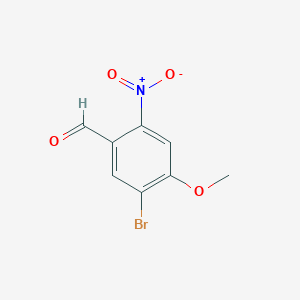

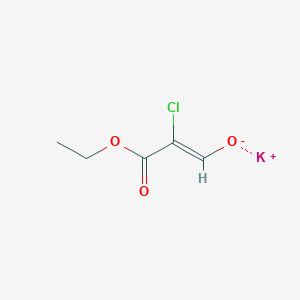

Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium is a group 1 metal, abbreviated as K on the periodic table . In its pure form, potassium has a white-silver color, but quickly oxidizes upon exposure to air and tarnishes in minutes if it is not stored under oil or grease . The ethoxycarbonyl group (-COOCH2CH3) is a functional group consisting of an ester of ethanol and carbonic acid.

Synthesis Analysis

The synthesis of a specific compound like “Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate, 95%” would depend on the specific reactions of the functional groups involved. Generally, potassium salts can be synthesized by reacting potassium hydroxide or potassium carbonate with the corresponding acid .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) . The exact structure of “Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate, 95%” would need to be determined experimentally.Chemical Reactions Analysis

Potassium reacts so violently with water that it bursts into flame . The silvery white metal is very soft and reacts rapidly with the oxygen in air . Its chemical symbol is derived from the Latin word kalium which means "alkali" .Physical And Chemical Properties Analysis

Potassium has a melting point of 63.65 °C and a boiling point of 773.9 °C . It has a density of 0.862 g/cm³ at 0 °C and is less dense than water . Potassium compounds impart a characteristic pale lavender color to flames .Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

potassium;(Z)-2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3.K/c1-2-9-5(8)4(6)3-7;/h3,7H,2H2,1H3;/q;+1/p-1/b4-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBCCNBKXOXGE-LNKPDPKZSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C[O-])Cl.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/[O-])/Cl.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClKO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.